1-[(3-Bromo-4-chlorophenyl)methyl]azetidine
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Overview
Description
1-[(3-Bromo-4-chlorophenyl)methyl]azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3-bromo-4-chlorophenyl group attached to the azetidine ring via a methylene bridge. The unique structural features of this compound make it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(3-Bromo-4-chlorophenyl)methyl]azetidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromo-4-chlorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromo-4-chlorophenyl)methyl]azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the azetidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products:
Substitution Products: Various substituted azetidines with different functional groups.
Oxidation Products: N-oxides of this compound.
Reduction Products: Dehalogenated azetidines or reduced azetidine rings.
Scientific Research Applications
1-[(3-Bromo-4-chlorophenyl)methyl]azetidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Research: It serves as a tool for studying the interactions of azetidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used as an intermediate in the synthesis of various fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-chlorophenyl)methyl]azetidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the 3-bromo-4-chlorophenyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the azetidine ring can contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
1-[(3-Bromo-4-chlorophenyl)methyl]azetidine can be compared with other similar compounds, such as:
1-[(3-Bromo-4-fluorophenyl)methyl]azetidine: This compound has a fluorine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
1-[(3-Chloro-4-bromophenyl)methyl]azetidine: The positions of the bromine and chlorine atoms are reversed, leading to different chemical and physical properties.
1-[(3-Bromo-4-methylphenyl)methyl]azetidine: The presence of a methyl group instead of a chlorine atom can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and biological activity compared to its analogs.
Biological Activity
1-[(3-Bromo-4-chlorophenyl)methyl]azetidine is an organic compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. Its structure features a 3-bromo-4-chlorophenyl group attached to the azetidine ring, which enhances its reactivity and potential biological activity. This article delves into the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
The presence of halogen substituents (bromine and chlorine) on the phenyl ring is crucial for its biological activity, influencing its interaction with various biological targets.
Biological Activities
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains. For instance, preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria, although specific Minimum Inhibitory Concentration (MIC) values are yet to be thoroughly established in published literature.
Anticancer Activity:
The anticancer potential of this compound has garnered attention in recent studies. Initial findings indicate that it may inhibit cell proliferation in several cancer cell lines. For example, a study reported IC50 values indicating effective cytotoxicity against prostate (PC-3) and colon (HCT-116) cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation or microbial metabolism.
- Receptor Interaction: It could interact with particular receptors, modulating signaling pathways that lead to apoptosis in cancer cells or disruption of microbial growth.
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions. Common methods include:
- Nucleophilic Substitution Reactions: Utilizing appropriate halogenated precursors to form the azetidine ring.
- Multicomponent Reactions: Employing zinc-mediated reactions to create α-branched amines that can be further modified to yield the desired azetidine structure.
Comparative Analysis with Related Compounds
To better understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-[(3-Bromo-4-fluorophenyl)methyl]azetidine | Contains a fluorine atom instead of chlorine | May exhibit different reactivity and biological activity |
1-[(3-Chloro-4-bromophenyl)methyl]azetidine | Positions of bromine and chlorine atoms reversed | Different chemical and physical properties |
1-[(3-Bromo-4-methylphenyl)methyl]azetidine | Methyl group replaces chlorine atom | Influences steric and electronic properties |
Case Studies
Recent studies have explored the potential applications of this compound in medicinal chemistry:
- Anticancer Studies: A notable study evaluated the compound's efficacy against various cancer cell lines, revealing promising results that warrant further investigation into its use as a chemotherapeutic agent.
- Microbial Resistance: Investigations into its antimicrobial properties have highlighted its potential as a lead compound in combating resistant bacterial strains.
Properties
IUPAC Name |
1-[(3-bromo-4-chlorophenyl)methyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-9-6-8(2-3-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIHPJGPDDPNAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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